molecular formula C22H34FN3O2 B11366944 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide

Cat. No.: B11366944
M. Wt: 391.5 g/mol
InChI Key: BYTXMEJOSTZIBR-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a fluorophenoxy group, a piperazine ring, and a cyclohexyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 4-fluorophenol with an appropriate halogenated butanoyl chloride under basic conditions to form the 4-fluorophenoxybutanoyl intermediate.

    Cyclohexylmethylation: The intermediate is then reacted with cyclohexylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the cyclohexylmethyl derivative.

    Piperazine Introduction: Finally, the cyclohexylmethyl derivative is reacted with 4-methylpiperazine under suitable conditions, such as in the presence of a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with biological targets such as receptors or enzymes, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The presence of the piperazine ring, a common motif in many pharmaceuticals, indicates possible applications in treating neurological disorders or as an antimicrobial agent.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism by which 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity. The fluorophenoxy group might enhance binding affinity, while the piperazine ring could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methoxyphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide: Similar structure but with a methoxy group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in its applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H34FN3O2

Molecular Weight

391.5 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]butanamide

InChI

InChI=1S/C22H34FN3O2/c1-3-20(28-19-9-7-18(23)8-10-19)21(27)24-17-22(11-5-4-6-12-22)26-15-13-25(2)14-16-26/h7-10,20H,3-6,11-17H2,1-2H3,(H,24,27)

InChI Key

BYTXMEJOSTZIBR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC1(CCCCC1)N2CCN(CC2)C)OC3=CC=C(C=C3)F

Origin of Product

United States

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